molecular formula C11H21N3O B11794649 (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone

Cat. No.: B11794649
M. Wt: 211.30 g/mol
InChI Key: VYWOWNGJXJNRSM-JTQLQIEISA-N
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Description

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a cyclopropylmethyl group, and an amino group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.

    Cyclopropylmethyl Amines: These compounds feature the cyclopropylmethyl group and exhibit similar chemical reactivity.

Uniqueness

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanone

InChI

InChI=1S/C11H21N3O/c12-6-11(15)14-5-1-2-10(8-14)13-7-9-3-4-9/h9-10,13H,1-8,12H2/t10-/m0/s1

InChI Key

VYWOWNGJXJNRSM-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)CN)NCC2CC2

Canonical SMILES

C1CC(CN(C1)C(=O)CN)NCC2CC2

Origin of Product

United States

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